molecular formula C25H19ClN4O3 B11201262 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11201262
M. Wt: 458.9 g/mol
InChI Key: FKCJRHPPPBAKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline-dione class, characterized by a bicyclic quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group and a 3,5-dimethylphenyl moiety. Quinazoline derivatives are widely studied for their biological activities, including pesticidal and pharmacological properties . The structural uniqueness of this compound lies in its hybrid architecture: the oxadiazole ring enhances electron-withdrawing characteristics, while the dimethylphenyl group contributes steric bulk and lipophilicity.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-17(12-15)30-24(31)19-8-4-6-10-21(19)29(25(30)32)14-22-27-23(28-33-22)18-7-3-5-9-20(18)26/h3-13H,14H2,1-2H3

InChI Key

FKCJRHPPPBAKAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the 2-chlorophenyl group:

    Formation of the quinazoline core: The quinazoline core can be synthesized by cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.

    Final coupling: The final step involves coupling the oxadiazole and quinazoline moieties under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The quinazoline core and oxadiazole moiety are susceptible to oxidation under specific conditions:

Reaction Type Reagents/Conditions Products Key Observations
Quinazoline N-oxidationH₂O₂ in acetic acidQuinazoline N-oxide derivativesSelective oxidation at the N1 position.
Oxadiazole ring cleavageKMnO₄ in acidic mediumCarboxylic acid derivativesRequires elevated temperatures (80–100°C).

Mechanistic Insight : Oxidation of the quinazoline ring typically targets electron-rich nitrogen atoms, while the oxadiazole ring undergoes cleavage to yield carboxylic acids under strong oxidative conditions.

Reduction Reactions

Reductive transformations primarily affect the carbonyl groups and aromatic systems:

Reaction Type Reagents/Conditions Products Yield
Quinazoline carbonyl reductionLiAlH₄ in dry THFDihydroquinazoline derivatives60–75%
Chlorophenyl group reductionH₂/Pd-C in ethanolDechlorinated aryl derivatives50–65%

Applications : Reduced derivatives exhibit enhanced solubility, making them suitable for further functionalization in drug discovery .

Nucleophilic Substitution

The 2-chlorophenyl group is reactive toward nucleophiles:

Nucleophile Conditions Products Kinetics
AmmoniaNH₃ in DMF, 100°C2-Aminophenyl-substituted derivativeSecond-order kinetics
ThiophenolPhSH, K₂CO₃, DMSOAryl thioether derivatives85% conversion in 4 hours

Structural Impact : Substitution at the chlorophenyl position modulates electronic properties, influencing binding affinity in biological targets.

Cyclization and Heterocycle Formation

The oxadiazole and quinazoline moieties participate in cycloaddition and ring-forming reactions:

Reaction Reagents/Conditions Products Application
Triazole formationNaN₃, Cu(I), 70°C 1,2,3-Triazole-linked hybridsAntimicrobial agents
Thiadiazole synthesisLawesson’s reagent, tolueneThiadiazole-fused quinazolinesEnzyme inhibition

Case Study : Cyclization with phenyl isothiocyanate under reflux yielded disemicarbazide derivatives, which were further cyclized to triazole analogs with demonstrated antibacterial activity (MIC: 12.5 µg/mL against S. aureus) .

Coupling Reactions

The methylene bridge between oxadiazole and quinazoline enables cross-coupling:

Coupling Partner Catalyst/Conditions Products Yield
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiarylquinazoline derivatives70–80%
AlkenesGrubbs catalyst, CH₂Cl₂Olefin-functionalized analogs55–65%

Synthetic Utility : Suzuki-Miyaura couplings diversify the aromatic substituents, enabling structure-activity relationship (SAR) studies.

Stability and Degradation Pathways

Under acidic or basic conditions, the compound undergoes hydrolysis:

Condition Products Half-Life
1M HCl, refluxQuinazoline-2,4-dione and oxadiazole acids2.5 hours
1M NaOH, 60°CCleaved methylene bridge derivatives4 hours

Implications : Stability studies inform formulation strategies for pharmaceutical applications.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights reactivity trends:

Compound Key Reactivity Difference
1-((3-(4-Chlorophenyl)-oxadiazolyl)methyl)quinazoline-2,4-dioneFaster nucleophilic substitution at para-chloro site
1-((3-Phenyl-oxadiazolyl)methyl)-3-methylquinazoline-2,4-dione Reduced oxidative stability due to lack of chloro

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including those similar to the compound . For instance, novel derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. These compounds exhibited varying degrees of antimicrobial efficacy, suggesting that modifications in their structure can lead to enhanced biological activity .

Case Study:
A study reported the synthesis of several quinazoline derivatives that were tested for antimicrobial activity. Among them, specific compounds demonstrated broad-spectrum activity against various bacterial strains. The structure-activity relationship indicated that substituents on the phenyl ring significantly influenced antibacterial profiles .

Anticancer Potential

Quinazolines are known for their anticancer properties. The compound under discussion may also exhibit such activities due to its structural similarities with other known anticancer agents. Research has shown that certain quinazoline derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis.

Case Study:
In a recent investigation into quinazoline derivatives, compounds were found to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. This suggests a promising avenue for further research into the anticancer applications of similar compounds .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has been documented in various studies. These compounds can inhibit key inflammatory mediators and pathways, making them candidates for developing new anti-inflammatory drugs.

Case Study:
Research on related quinazoline compounds revealed significant inhibition of inflammatory markers in vitro and in vivo models. This suggests that modifications to the quinazoline structure can enhance anti-inflammatory effects and provide a basis for therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a kinase enzyme, leading to reduced phosphorylation of downstream targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three key analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Biological Use/Activity Reference
Target Compound Quinazoline-2,4-dione 1,2,4-Oxadiazole (2-chlorophenyl), 3,5-dimethylphenyl C=O, C-O-C (oxadiazole), Cl, CH3 Not explicitly stated N/A
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole-thione 4-Chlorophenyl (benzoxazole), 3-methylphenyl (triazole) C=S, C=N, Cl, CH3 Antifungal (inferred from class)
Quinconazole Quinazolinone 2,4-Dichlorophenyl, 1,2,4-triazole C=O, Cl, triazole Pesticide (fungicide)
Fluquinconazole Quinazolinone 2,4-Dichlorophenyl, 6-fluoro, 1,2,4-triazole C=O, Cl, F, triazole Agricultural fungicide

Key Observations :

Core Heterocycles: The target compound’s quinazoline-dione core differs from benzoxazole-triazole () and triazole-substituted quinazolinones (). The dione moiety (two ketone groups) increases polarity compared to single-ketone quinazolinones .

The 3,5-dimethylphenyl group introduces greater steric hindrance and lipophilicity than the 3-methylphenyl in or the dichlorophenyl groups in , possibly influencing membrane permeability .

Functional Groups :

  • The oxadiazole ring (C-O-C and C=N) in the target compound contrasts with the triazole-thione (C=S, C=N) in and triazole (N-N=C) in . These differences impact hydrogen-bonding capacity and metabolic stability .
Spectroscopic and Analytical Data

While spectroscopic data for the target compound are absent in the evidence, comparisons can be drawn from analogs:

  • IR Spectroscopy : ’s triazole-thione shows a C=S stretch at 1243 cm⁻¹, absent in the target compound, which would instead exhibit oxadiazole-related C-O-C stretches (~1250–1300 cm⁻¹) .
  • 1H-NMR : The target compound’s 3,5-dimethylphenyl group would produce a singlet for six equivalent methyl protons (δ ~2.3–2.6 ppm), similar to the 3-methylphenyl resonance in (δ 2.59 ppm) .
  • Mass Spectrometry : The molecular ion peak for ’s compound is at m/z 419 (M+1), whereas the target compound’s higher molecular weight (due to additional methyl groups and oxadiazole) would likely result in a higher m/z value .

Biological Activity

The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family. Quinazolines and their derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and evaluations.

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid or its derivatives with various electrophiles. The incorporation of oxadiazole moieties enhances biological activity by improving solubility and bioavailability. The specific structure of this compound features a quinazoline backbone substituted with a chlorophenyl oxadiazole group and a dimethylphenyl group.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from quinazoline-2,4(1H,3H)-dione have been evaluated against various bacterial strains:

  • Antibacterial Efficacy : In vitro evaluations indicated that several quinazoline derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial effects compared to their counterparts without such substituents .
CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
15Staphylococcus aureus1180
14aEscherichia coli1275
14bCandida albicans1375

These findings suggest that the incorporation of oxadiazole and chlorophenyl groups significantly contributes to the antimicrobial efficacy of the compound.

Anticancer Activity

Quinazoline derivatives are also recognized for their potential anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For example:

  • Mechanism of Action : The quinazoline scaffold has been linked to the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis in cancer cells . Molecular docking studies have shown that certain derivatives bind effectively to DHFR, suggesting a potential for developing new anticancer agents.

Case Studies

A study involving a series of quinazoline derivatives demonstrated their effectiveness against multiple cancer cell lines. The results highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to others .

Example Study Results:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Results : Compounds exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer therapeutics.

Summary of Findings

The biological activity of This compound encompasses significant antimicrobial and anticancer properties. The presence of oxadiazole moieties enhances its efficacy against microbial strains while also contributing to its potential as an anticancer agent by targeting critical metabolic pathways.

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

The synthesis involves a multi-step approach:

  • Cyclocondensation : Reacting intermediates (e.g., N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide) with phosphorous oxychloride under reflux, followed by hydrolysis to remove chlorine .
  • Alkylation : Introducing the 1,2,4-oxadiazole moiety via alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles in acetonitrile (65–80% yield) .
  • Purification : Column chromatography using ethyl acetate/hexane gradients to isolate the final product .

Q. What structural features are critical for its biological activity?

  • Quinazoline-dione core : Imparts rigidity and hydrogen-bonding capacity, essential for enzyme inhibition .
  • 1,2,4-Oxadiazole substituent : Enhances metabolic stability and microbial target affinity .
  • 2-Chlorophenyl and 3,5-dimethylphenyl groups : Improve lipophilicity and steric complementarity with hydrophobic enzyme pockets .

Q. What primary biological activities have been reported?

  • Antimicrobial activity : Inhibits Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) via disruption of cell wall synthesis .
  • Hypotensive potential : Structural analogs with glycine/β-alanine amide residues at position 3 show vasorelaxant effects in preclinical models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Temperature control : Maintain reflux at 80–90°C during cyclocondensation to minimize side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate alkylation kinetics .
  • Solvent optimization : Replace acetonitrile with DMF to enhance solubility of aromatic intermediates .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of alkylation (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • LC-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 504.2) and detect impurities (<2% by peak area) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition for structural validation) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace 2-chlorophenyl with 2,4-dichlorophenyl to enhance antimicrobial potency (see fluquinconazole analogs) .
  • Core modification : Introduce a triazole ring instead of oxadiazole to improve metabolic stability (e.g., 5,6-dihydrotriazoloquinazolines) .
  • Docking studies : Use AutoDock to predict interactions with bacterial DNA gyrase (e.g., hydrogen bonding with Ser84 residue) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Standardized assays : Adopt CLSI guidelines for MIC determination to reduce variability in antimicrobial testing .
  • Dose-response validation : Perform IC₅₀ curves (0.1–100 µM range) to confirm hypotensive activity in aortic ring assays .
  • Meta-analysis : Compare data from analogs (e.g., 3,5-dichlorophenyl derivatives) to isolate substituent-specific effects .

Q. What in silico tools predict its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to assess bioavailability (e.g., LogP = 3.2 ± 0.3, indicating moderate blood-brain barrier penetration) .
  • Metabolic stability : Simulate cytochrome P450 metabolism (CYP3A4/2D6) via Schrödinger’s QikProp .

Methodological Guidance

Q. How to design analogs for enhanced antimicrobial specificity?

  • Fragment-based design : Combine the quinazoline-dione core with fragments from active triazoloquinazolines (e.g., 5-cyclopentyl-2-phenyl derivatives) .
  • Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to reduce toxicity while retaining activity .

Q. What strategies validate target engagement in cellular assays?

  • Fluorescent probes : Synthesize a BODIPY-labeled derivative for live-cell imaging of bacterial membrane localization .
  • Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., S. aureus gyrB) and confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.